3-Methyl-3-(trifluoromethyl)azetidine
Description
Contextual Significance of Azetidine (B1206935) Scaffolds in Advanced Organic Synthesis
Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are considered privileged scaffolds in medicinal chemistry and advanced organic synthesis. nih.govresearchgate.net Their significance stems from several key features. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes it more stable and easier to handle than the highly reactive three-membered aziridines, yet reactive enough for unique chemical transformations under specific conditions. rsc.orgrsc.org This controlled reactivity allows for strain-release reactions to construct more complex molecular architectures. researchgate.net
In the realm of drug discovery, incorporating the azetidine motif can improve the pharmacokinetic properties of drug candidates. nih.govresearchgate.net Azetidines serve as conformationally restricted building blocks, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net They are increasingly used as bioisosteres for other cyclic and acyclic functionalities, offering a novel way to explore chemical space and optimize lead compounds. researchgate.net Despite their utility, the synthesis of densely functionalized azetidines has historically been challenging, which has spurred the development of innovative synthetic methodologies. researchgate.net
Impact of Trifluoromethylation on Molecular Architecture and Reactivity Profiles
The introduction of a trifluoromethyl (CF3) group into an organic molecule, a process known as trifluoromethylation, dramatically alters its physical and chemical properties. mdpi.com The CF3 group is highly electronegative, with a group electronegativity comparable to that of a chlorine atom. nih.gov This strong electron-withdrawing nature significantly impacts the molecule's electronic profile. orientjchem.orgmdpi.com
Specifically, when a CF3 group is attached to the azetidine scaffold, it can profoundly influence the basicity of the ring's nitrogen atom. Fluorinated groups in proximity to an amine can lower its pKa, which is often beneficial in medicinal chemistry for reducing off-target effects associated with high basicity. nih.gov Furthermore, the trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase bioavailability. mdpi.comnih.gov The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, thus improving the metabolic stability and half-life of drug candidates. mdpi.com The steric bulk of the CF3 group, which is similar in size to an isopropyl group, can also influence the molecule's conformation and its interaction with biological targets. nih.gov
The presence of fluorine can also affect the conformational behavior of the azetidine ring itself. Computational studies have shown that electrostatic interactions between a fluorine atom and the nitrogen atom can influence the ring's pucker, leading to preferred conformations. researchgate.net
| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Impact of Substitution |
|---|---|---|---|
| van der Waals Radius | 2.0 Å | 2.2 Å | Increased steric bulk, similar to an isopropyl group. nih.gov |
| Group Electronegativity (Pauling Scale) | ~2.5 | ~3.2 | Significantly more electron-withdrawing. nih.gov |
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 | Increases lipophilicity, potentially enhancing membrane permeability. mdpi.com |
| Effect on Basicity (pKa of adjacent amine) | Reference | Lowers pKa | Reduces basicity, which can minimize off-target interactions. nih.gov |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Increases metabolic stability due to high C-F bond strength. mdpi.com |
Current Research Landscape and Emerging Directions for Trifluoromethylated Azetidine Chemistry
The growing importance of trifluoromethylated azetidines has fueled significant research into novel and efficient synthetic methods. Traditional approaches often face challenges due to the strained nature of the azetidine ring and the difficulty of introducing the CF3 group. medwinpublishers.com
Recent advancements have focused on innovative strategies to overcome these hurdles. One promising approach involves the strain-release reactions of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes. nih.govresearchgate.net These reactions allow for the creation of diversely substituted 2-(trifluoromethyl)azetidines, which are valuable building blocks. nih.govresearchgate.net Another novel method is the cascade trifluoromethylation/cyclization of N-allyl ynamides, providing access to complex azetidine-fused tricyclic compounds under mild conditions. rsc.org The development of building block approaches, starting from compounds like 4-(trifluoromethyl)azetidin-2-ones (β-lactams), offers a convenient entry into a variety of CF3-functionalized azetidines and related structures. thieme-connect.com
Emerging research is directed towards developing stereoselective syntheses to control the three-dimensional arrangement of substituents on the azetidine ring, which is crucial for pharmacological activity. researchgate.net Furthermore, the application of these compounds is expanding beyond medicinal chemistry into areas like materials science, where the unique properties of the azetidine ring and the CF3 group can be harnessed for the development of novel energetic materials and polymers. researchgate.net The continued development of practical and scalable synthetic routes will be key to unlocking the full potential of this fascinating class of molecules. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C5H8F3N |
|---|---|
Molecular Weight |
139.12 g/mol |
IUPAC Name |
3-methyl-3-(trifluoromethyl)azetidine |
InChI |
InChI=1S/C5H8F3N/c1-4(2-9-3-4)5(6,7)8/h9H,2-3H2,1H3 |
InChI Key |
BPIVTZCUMUGOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)C(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methyl 3 Trifluoromethyl Azetidine and Diverse Trifluoromethylated Azetidine Derivatives
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a direct and fundamental approach to forming the azetidine (B1206935) ring. This strategy typically involves the formation of a carbon-nitrogen (C-N) bond from an acyclic precursor containing both a nucleophilic amine and an electrophilic carbon center positioned to favor a 4-exo-tet ring closure.
A conventional and straightforward method for synthesizing substituted azetidines involves the intramolecular nucleophilic substitution of γ-halogenated amines. nih.govchim.it In this approach, a precursor molecule, typically a 3-halo-1-aminopropane derivative, undergoes cyclization upon treatment with a base. The base deprotonates the amine, increasing its nucleophilicity and facilitating the displacement of the halide to form the strained four-membered ring.
For the synthesis of trifluoromethylated azetidines, this pathway begins with precursors like γ-chloro-(trifluoromethyl)amines. nih.gov These precursors can be prepared from readily available starting materials such as ethyl trifluoroacetoacetate. nih.gov The subsequent base-mediated ring closure provides direct access to the 2-(trifluoromethyl)azetidine (B2671701) core structure. The choice of base and reaction conditions is crucial to optimize the yield and minimize competing elimination reactions. This method is a foundational strategy for creating the C4-N bond of the azetidine ring. nih.gov
| Precursor Type | Key Reaction | Product Class | Reference |
| γ-Chloro-(trifluoromethyl)amines | Intramolecular Nucleophilic Substitution | 2-(Trifluoromethyl)azetidines | nih.gov |
| β-Chloro-trifluoromethyl amines | Intramolecular Cyclization | (Trifluoromethyl)aziridines | chim.it |
The cyclization of β-amino esters is another important route, primarily used for the synthesis of azetidin-2-ones (β-lactams), which are versatile intermediates for trifluoromethylated azetidines. nih.govnih.gov In this process, a β-amino-β-trifluoromethyl ester undergoes cyclization to form the corresponding 4-(trifluoromethyl)azetidin-2-one. nih.govresearchgate.net This transformation establishes the C4-N bond of the lactam ring.
These β-lactam intermediates can then be converted into the desired trifluoromethylated azetidines through reduction of the carbonyl group. magtech.com.cn The synthesis of the initial β-amino-β-trifluoromethyl ester precursors can be achieved through various methods, including the 1,3-dipolar cycloaddition of nitrones to fluoroalkenes, followed by catalytic hydrogenolysis of the resulting isoxazolidine (B1194047). nih.govacs.org This multi-step sequence provides access to the necessary precursors for the key cyclization step.
Strain-Release Reactions of Azabicyclo[1.1.0]butane Derivatives
The high ring strain of azabicyclo[1.1.0]butanes (ABBs) makes them powerful building blocks for the synthesis of functionalized azetidines. arkat-usa.orgbris.ac.uk The inherent strain energy provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of diverse substituents onto the azetidine core. nih.govnih.gov
Despite the presence of a sterically demanding and electron-withdrawing trifluoromethyl group, 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes are effective substrates in polar strain-release reactions. nih.govresearchgate.net These ABB derivatives can be synthesized via the cyclopropanation of 2-(trifluoromethyl)-2H-azirines. nih.gov
The reaction of these trifluoromethylated ABBs with electrophilic reagents activates the nitrogen atom, promoting the cleavage of the strained central C-N bond. nih.gov This allows for a nucleophilic attack at the bridgehead carbon, leading to the formation of a substituted azetidine. For example, treatment with benzyl (B1604629) chloroformate results in the formation of an intermediate 1-azoniabicyclo[1.1.0]butane. The released chloride ion then acts as a nucleophile, attacking the C3 position to yield diversely substituted 3-chloro-2-(trifluoromethyl)azetidines. nih.govresearchgate.net Similarly, trifluoroacetic anhydride (B1165640) can be used to generate azetidin-3-ols bearing a trifluoromethyl group at the C2 position. nih.gov
The strain-release strategy offers significant opportunities for diversification. The reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with different electrophiles allows for the synthesis of a wide array of substituted azetidines.
With Benzyl Chloroformate: This reaction provides access to 3-chloro-2-(trifluoromethyl)azetidines. The reaction is tolerant of various substituents on the ABB precursor, including alkyl, phenyl, and heteroaryl groups at the C3 position. nih.gov
With Trifluoroacetic Anhydride: This reagent facilitates the synthesis of 2-(trifluoromethyl)azetidin-3-ols. nih.govresearchgate.net The reaction proceeds with a trans relationship between the newly formed hydroxyl group and the trifluoromethyl group. nih.gov
Palladium-Catalyzed Hydrogenolysis: Metal catalysis provides another avenue for diversification. For instance, palladium-catalyzed hydrogenolysis of the C-Cl bond in the 3-chloroazetidine (B1601879) products can be used to synthesize cis-3-aryl-2-trifluoromethyl azetidines. nih.govresearchgate.net
This method's modularity, driven by the choice of electrophile or catalyst, makes it a powerful tool for generating libraries of complex trifluoromethylated azetidines. nih.govchemrxiv.org
| Reagent | Product Type | Key Features | Reference |
| Benzyl Chloroformate | 3-Chloro-2-(trifluoromethyl)azetidines | Access to functionalized halo-azetidines | nih.gov |
| Trifluoroacetic Anhydride | 2-(Trifluoromethyl)azetidin-3-ols | Stereoselective formation of azetidinols | nih.gov |
| Pd-Catalyzed Hydrogenolysis | cis-3-Aryl-2-(trifluoromethyl)azetidines | C-C bond formation via reduction | nih.gov |
Synthesis via Azetidinone (β-Lactam) Scaffolds
Azetidin-2-ones, commonly known as β-lactams, are well-established synthetic intermediates that can be converted into azetidines. magtech.com.cn The synthesis of trifluoromethylated azetidines can be effectively achieved by first constructing a trifluoromethyl-substituted β-lactam, followed by reduction of the lactam carbonyl group. nih.gov
The synthesis of α-trifluoromethyl-β-lactams can be accomplished through several routes. One notable method involves the 1,3-dipolar cycloaddition of nitrones with fluoroalkenes like hexafluoropropene. nih.govacs.org The resulting fluorinated isoxazolidine undergoes a mild reductive N-O bond cleavage via catalytic hydrogenolysis. This cleavage yields a β-amino acid fluoride (B91410) intermediate, which spontaneously cyclizes to form the desired α-trifluoromethyl-β-lactam. nih.govnih.gov
Once the trifluoromethylated β-lactam is obtained, it serves as a versatile scaffold. Standard reducing agents, such as borane (B79455) or lithium aluminum hydride, can be employed to reduce the amide carbonyl, yielding the corresponding trifluoromethylated azetidine. This two-stage approach—construction of the β-lactam followed by reduction—provides a reliable and adaptable pathway to the target azetidine structures. nih.govamanote.com
Transformation of 4-(Trifluoromethyl)azetidin-2-ones into Azetidine Systems
The conversion of β-lactams (azetidin-2-ones) to the corresponding azetidines is a fundamental strategy in the synthesis of these saturated four-membered heterocycles. This transformation typically involves the reduction of the amide carbonyl group. For trifluoromethyl-substituted systems, 4-(trifluoromethyl)azetidin-2-ones serve as versatile building blocks. researchgate.netthieme-connect.comresearchgate.net
The general approach involves the synthesis of a 4-(trifluoromethyl)azetidin-2-one, which is then subjected to a reduction agent to remove the carbonyl oxygen. This process effectively converts the β-lactam to the desired azetidine. One of the key challenges is to achieve this reduction without causing ring-opening, which can occur due to the inherent strain of the four-membered ring. The choice of reducing agent and reaction conditions is therefore critical. For instance, initial carbonyl removal to form the azetidine intermediate, followed by further functionalization or ring-opening, has been explored as a viable pathway. researchgate.netugent.be This two-step approach allows for the creation of a diverse set of trifluoromethyl-substituted amines and other heterocyclic systems from a common β-lactam precursor. researchgate.net
Functionalization Approaches for Trifluoromethylated β-Lactam Building Blocks
Before the reduction of the carbonyl group, the trifluoromethylated β-lactam ring can be functionalized at various positions to introduce additional chemical diversity. These functionalized β-lactams are valuable intermediates for synthesizing a wide array of complex trifluoromethylated azetidines and other derivatives. researchgate.netthieme-connect.comresearchgate.net
For example, 3-benzyloxy-4-trifluoromethyl-β-lactams can be synthesized and subsequently modified. ugent.be The benzyloxy group can be removed via hydrogenolysis to yield 3-hydroxy-4-trifluoromethyl-β-lactams. researchgate.netugent.be These hydroxy-β-lactams are key intermediates that can be converted into 3-chloro-β-lactams, which in turn are precursors for aminopropanes and other ring-rearranged products like aziridines. researchgate.net Furthermore, oxidation of the hydroxyl group provides access to 3-oxo-4-trifluoromethyl-β-lactams, expanding the synthetic possibilities. researchgate.netugent.be
Stereoselective and Enantioselective Approaches
Controlling the stereochemistry of the azetidine ring is paramount, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.
Asymmetric [2+2] Cycloadditions for Chiral Fused α-Trifluoromethyl Azetidines
The Staudinger cycloaddition, a formal [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for constructing the β-lactam ring. nih.gov When chiral imines are used, this reaction can proceed with high stereoselectivity, providing an entry to enantiomerically enriched β-lactams. These chiral β-lactams can then be converted into chiral α-trifluoromethyl azetidines. An example includes a three-component reaction involving N-hydroxyaniline, a trifluoromethyl diazo compound, and a diazo-oxo-enoate to produce a highly functionalized trifluoromethyl-azetidinone with excellent diastereoselectivity. acs.org
Diastereoselective Control in Azetidine Ring Formation
Achieving diastereoselective control is crucial when multiple stereocenters are present. This can be accomplished through various strategies, including strain-release reactions of highly strained precursors. For instance, the palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclo[1.1.0]butanes provides convenient access to cis-2,3-disubstituted azetidines. nih.gov The inherent structure of the bicyclic starting material guides the stereochemical outcome of the ring-opening reaction. Similarly, additions to alkylidene-azetidines have been developed to generate valuable 3,3-disubstituted azetidine derivatives with controlled diastereoselectivity. nih.govacs.org
A summary of representative diastereoselective syntheses is presented below:
| Starting Material | Reagent/Condition | Product | Diastereomeric Ratio (dr) | Reference |
| 2-(Trifluoromethyl)-2H-azirine | (Dimethylsulfonium)methylide | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | >96:4 | nih.gov |
| 3-Aryl-2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane | Pd/C, H₂ | cis-3-Aryl-2-(trifluoromethyl)azetidine | N/A | nih.gov |
| N-allyl sulfonylnamides | Photocatalyst, Cs₂CO₃, Blue LED | Azetidine-fused tricyclic compound | N/A | rsc.org |
Chiral Auxiliary-Mediated Syntheses of Trifluoromethylated Azetidines
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy has been successfully applied to the synthesis of trifluoromethylated azetidines. For example, diastereoselective additions of organometallic reagents to chiral imines derived from phenylglycinol and fluoral have been used to create precursors for 2-(trifluoromethyl)azetidines. nih.gov The chiral phenylglycinol auxiliary directs the facial addition of the nucleophile, establishing the desired stereocenter.
Catalytic Methodologies
Catalysis offers efficient and often more environmentally friendly routes to complex molecules. Various catalytic systems have been developed for the synthesis of trifluoromethylated azetidines.
Photocatalysis has emerged as a powerful tool in organic synthesis. For instance, a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides can be achieved using an acridinium-based organic dye as a photoredox catalyst under blue LED irradiation. rsc.org This method provides access to complex azetidine-fused tricyclic compounds under mild conditions. rsc.org Another catalytic approach involves the strain-release ring-opening of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which can be promoted by palladium catalysis during hydrogenolysis reactions to yield substituted 2-(trifluoromethyl)azetidines. nih.gov
Novel and Emerging Synthetic Routes
The field of azetidine synthesis is continuously evolving, with new and innovative methods being developed to access these valuable heterocyclic scaffolds.
Aza-Michael additions are a cornerstone for the construction of C-N bonds and have been effectively applied to the synthesis of functionalized azetidines. bohrium.com A simple and efficient synthetic route involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction of (N-Boc)azetidin-3-one to form (N-Boc-azetidin-3-ylidene)acetate, which then undergoes an aza-Michael addition with various NH-heterocycles. bohrium.comnih.govresearchgate.net This approach yields target-functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.comnih.govresearchgate.net For instance, the aza-Michael addition of 3-trifluoromethyl-1H-pyrazole to methyl (N-Boc-azetidin-3-ylidene)acetate produces the corresponding 3-(pyrazol-1-yl)azetidine adduct in good yield. mdpi.com
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used and reliable method for the stereocontrolled synthesis of alkenes and has found application in the preparation of azetidine precursors. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction involves the condensation of stabilized phosphonate (B1237965) carbanions with aldehydes or ketones to predominantly form E-alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com In the context of azetidine synthesis, the HWE reaction is employed to prepare key intermediates such as methyl (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one. bohrium.comnih.gov This α,β-unsaturated ester is a versatile Michael acceptor for subsequent aza-Michael additions to introduce diverse functionalities onto the azetidine ring. bohrium.comnih.gov
Table 2: Horner–Wadsworth–Emmons Reaction in Azetidine Synthesis
| Ketone/Aldehyde | Phosphonate Reagent | Base | Product |
| N-Boc-azetidin-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | DBU | Methyl (N-Boc-azetidin-3-ylidene)acetate |
Ring expansion reactions of trifluoromethylated aziridines provide an alternative and powerful strategy for the synthesis of trifluoromethylated azetidines. nih.gov This approach leverages the inherent ring strain of the aziridine (B145994) ring to drive the formation of the larger four-membered azetidine ring.
One such method involves the intramolecular nucleophilic substitution of a tosylate by the potassium salt of a sulfonamide, which is derived from the regioselective ring-opening of a CF3-aziridine with potassium phenoxides. nih.gov Another strategy involves the generation and alkylation of the 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with electrophiles containing a leaving group, followed by a ring expansion to yield functionalized 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. lookchem.com Additionally, a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide can be used to synthesize 1-arenesulfonylazetidines. organic-chemistry.org More recently, biocatalytic one-carbon ring expansions of aziridines to azetidines have been achieved using engineered "carbene transferase" enzymes, demonstrating high enantioselectivity. acs.org
Chemical Reactivity and Mechanistic Aspects of 3 Methyl 3 Trifluoromethyl Azetidine and Analogous Systems
Ring-Opening Reactions and Transformations
The relief of ring strain is a primary driving force for the reactions of azetidines, making them valuable precursors for the synthesis of substituted acyclic amines. researchgate.net These reactions typically involve the cleavage of a carbon-nitrogen (C-N) bond and can be initiated by a wide range of nucleophiles.
The four-membered azetidine (B1206935) ring can be opened by various nucleophiles, a reaction facilitated by the considerable ring strain. rsc.orgub.bw In the case of 3-methyl-3-(trifluoromethyl)azetidine, nucleophilic attack occurs at one of the unsubstituted carbon atoms of the ring (C2 or C4), leading to the cleavage of a C-N bond and the formation of a γ-substituted amine. The reaction proceeds via an SN2-type mechanism. The inherent stability of the azetidine ring is greater than that of an aziridine (B145994), meaning that activation is often required for the ring-opening to occur efficiently. rsc.orgmagtech.com.cn
The presence of the electron-withdrawing trifluoromethyl group at the C3 position is expected to influence the electrophilicity of the ring carbons, though the primary sites of attack remain C2 and C4. Various nucleophiles, including halides, thiols, alcohols, and carbanions, can participate in these reactions, providing a versatile method for the synthesis of complex acyclic amine structures. beilstein-journals.orgbohrium.com For example, studies on analogous 3-aryl-azetidin-3-ols have shown that thiols can act as effective nucleophiles in the presence of an iron catalyst to yield 3-aryl-3-sulfanyl azetidines, showcasing a reaction that proceeds via an azetidine carbocation intermediate. acs.org
Table 1: Examples of Nucleophilic Ring Opening in Analogous Azetidine Systems
| Azetidine Substrate | Nucleophile/Reagent | Product | Reference |
|---|---|---|---|
| N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol | Benzylmercaptan / FeCl₃ | N-Cbz-3-(benzylthio)-3-(4-methoxyphenyl)azetidine | acs.org |
| N-Tosylazetidines | Propargyl alcohols / Silver(I) catalyst | Oxazines, Oxazepines, Oxazocines | researchgate.net |
| 3-Substituted Azetidines | Cyclohexane carbonyl chloride / Chiral squaramide catalyst | Enantioenriched ring-opened amides | acs.org |
| N-Alkyl Azetidines | Cyanogen bromide | 3-Bromo N-alkyl cyanamides | researchgate.net |
The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidine ring, such as an N-substituted this compound, is a critical aspect of its reactivity. The attack can occur at either the C2 or C4 position. The outcome is governed by a combination of steric and electronic factors. magtech.com.cnresearchgate.net
Electronic Effects : Electron-withdrawing groups on the azetidine nitrogen (e.g., sulfonyl, acyl groups) enhance the electrophilicity of the ring carbons and facilitate nucleophilic attack. In such activated systems, if another substituent on the ring can stabilize a positive charge buildup in the transition state (e.g., an aryl group at C2), the nucleophile will preferentially attack the other carbon (C4). magtech.com.cnbohrium.com For 3,3-disubstituted azetidines, the electronic nature of the N-substituent is the dominant factor controlling which C-N bond is cleaved.
Steric Hindrance : Bulky nucleophiles or bulky substituents on the ring can direct the incoming nucleophile to the less sterically hindered carbon atom. magtech.com.cn In N-alkylazetidinium salts, nucleophiles generally attack the less substituted carbon adjacent to the nitrogen. magtech.com.cnresearchgate.net
Stereochemical control is typically high in these reactions. The ring-opening generally proceeds through an SN2 mechanism, resulting in an inversion of configuration at the carbon center that is attacked by the nucleophile. beilstein-journals.org This allows for the stereoselective synthesis of chiral acyclic amines from enantiomerically pure azetidine precursors. acs.org
Due to their relative stability compared to aziridines, azetidines often require activation to undergo ring-opening reactions under mild conditions. rsc.orgmagtech.com.cn Activation is achieved by enhancing the electrophilicity of the ring, typically by converting the nitrogen atom into a better leaving group.
N-Protonation : In the presence of Brønsted or Lewis acids, the nitrogen atom is protonated, forming a reactive azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack. magtech.com.cnnih.gov The rate of decomposition of some aryl azetidines has been shown to be pH-dependent, indicating that protonation of the azetidine nitrogen is a key step preceding ring opening. nih.gov
N-Alkylation : Treatment of an azetidine with an alkylating agent, such as an alkyl halide, generates a quaternary N,N-dialkylazetidinium salt. These salts are significantly more reactive than the parent azetidine and readily react with a variety of nucleophiles. bohrium.comrsc.org
N-Acylation : Acylating agents like acid chlorides or chloroformates react with the azetidine nitrogen to form N-acylazetidinium intermediates. rsc.org These activated species are readily opened by nucleophiles. This strategy has been used in highly enantioselective ring-opening reactions catalyzed by hydrogen-bond donors. acs.org The formation of a stable tetrahedral intermediate is a key feature of the ring-opening of N-acyl-azetidines. rsc.org
Ring Transformation and Expansion Reactions
Beyond simple ring-opening, the strained azetidine ring can serve as a template for constructing larger, more complex heterocyclic systems through ring transformation and expansion reactions. These reactions leverage the stored strain energy to drive the formation of five-, six-, or even larger-membered rings. rsc.orgrsc.org
Azetidines can be transformed into larger, more stable pyrrolidine (B122466) (five-membered) and piperidine (B6355638) (six-membered) rings. These rearrangements can be promoted by various catalysts and conditions. For example, Au(I)-catalyzed ring expansion of 2-azetidinyl ynones has been reported to yield pyrrolin-4-ones. rsc.org Similarly, thermal isomerization of certain aziridines can lead to azetidines, which can then undergo further transformations. rsc.org While specific examples involving this compound are not prominent, the principles derived from analogous systems suggest its potential as a precursor for trifluoromethyl-substituted pyrrolidines and piperidines, which are valuable motifs in medicinal chemistry.
The synthesis of larger heterocycles, such as seven-membered azepanes and eight-membered azocanes, from azetidine precursors is a synthetically valuable transformation. researchgate.net These reactions often proceed through a domino sequence involving ring-opening followed by an intramolecular cyclization. For instance, a strategy involving the N-alkylation of an azetidine core with allyl bromide, followed by ring-closing metathesis, has been used to construct azetidine-fused eight-membered rings. nih.gov Silver(I)-catalyzed domino reactions of N-tosylazetidines with propargyl alcohols can lead to the formation of larger N,O-heterocycles like oxazepines and oxazocines through a sequence of ring-opening and subsequent intramolecular cyclization. researchgate.net These methodologies highlight the potential of the this compound scaffold to be elaborated into more complex, larger-ring systems.
Table 2: Examples of Ring Expansion in Analogous Azetidine Systems
| Azetidine Substrate | Reagents/Conditions | Product Heterocycle | Reference |
|---|---|---|---|
| 2-Azetidinyl ynones | Au(I) catalyst | Pyrrolin-4-one | rsc.org |
| N-substituted azetidines | 1. Allyl bromide; 2. Grubbs Catalyst | Azetidine-fused 8-membered ring (Azocane derivative) | nih.gov |
| N-Tosylazetidines | Propargyl alcohols / Ag(I) catalyst | Oxazepines, Oxazocines | researchgate.net |
Conversion to Azetidinone Structures
One of the most prominent methods for β-lactam synthesis is the Staudinger cycloaddition, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. This method is highly versatile and allows for the preparation of a wide range of substituted β-lactams. Another approach involves the cyclization of β-amino acids. For a 3,3-disubstituted azetidinone like the one derivable from this compound, a synthetic route would likely start from a precursor that can be cyclized to form the strained four-membered ring.
Furthermore, the oxidation of existing azetidine rings to azetidinones is a known transformation, although it can be challenging due to the stability of the azetidine ring. Strong oxidizing agents are typically required for this conversion. For instance, ruthenium tetroxide (RuO4) has been employed for the oxidation of cyclic amines to lactams. The application of such methods to this compound would need to be explored to determine its feasibility and efficiency.
A summary of general methods for the synthesis of azetidinones is presented below:
| Method | Description | Potential Applicability |
| Staudinger Cycloaddition | [2+2] cycloaddition of a ketene and an imine. | A potential, though indirect, route to the target azetidinone. |
| β-Amino Acid Cyclization | Intramolecular cyclization of a β-amino acid derivative. | Could be a viable route if the appropriately substituted β-amino acid can be synthesized. |
| Azetidine Oxidation | Direct oxidation of the azetidine ring to an azetidinone. | Would require strong oxidizing agents and optimization for the specific substrate. |
Specific Reaction Profiles and Functional Group Interconversions
The reactivity of this compound and its derivatives is largely dictated by the strain of the four-membered ring and the electronic effects of its substituents. The following sections delve into specific reaction profiles and functional group interconversions that are characteristic of this class of compounds.
The quaternization of the azetidine nitrogen atom leads to the formation of a highly reactive azetidinium ion. This strained, positively charged intermediate is susceptible to nucleophilic attack, resulting in ring-opening reactions that yield functionalized linear amines. nih.govimperial.ac.uk The regioselectivity of the nucleophilic attack is a key aspect of this reactivity and is influenced by the substitution pattern on the azetidinium ring.
In the case of an azetidinium ion derived from this compound, the C-2 and C-4 positions are available for nucleophilic attack. The outcome of the reaction is dependent on a delicate balance of steric and electronic factors. Generally, nucleophiles tend to attack the less sterically hindered carbon atom. However, the electronic influence of substituents can alter this preference.
Studies on analogous systems have shown that the nature of the nucleophile also plays a crucial role in determining the regioselectivity of the ring-opening. organic-chemistry.org For instance, "soft" nucleophiles may favor attack at one position, while "hard" nucleophiles may prefer the other. Computational studies, such as those using Density Functional Theory (DFT), have been employed to better understand and predict the regioselectivities observed in these reactions. nih.govorganic-chemistry.org
The following table summarizes the expected reactivity of a 3-methyl-3-(trifluoromethyl)azetidinium intermediate with various nucleophiles, based on general principles of azetidinium chemistry:
| Nucleophile Type | Example Nucleophiles | Expected Major Ring-Opening Product | Controlling Factors |
| Nitrogen | Azides, Amines | γ-Amino amines | Steric hindrance at C-2 vs. C-4 |
| Oxygen | Alkoxides, Acetate | γ-Amino alcohols/esters | Steric and electronic effects |
| Carbon | Cyanide, Malonates | γ-Amino nitriles/esters | Basicity and steric bulk of the nucleophile |
| Halogen | Fluoride (B91410), Chloride | γ-Amino halides | Nature of the halide and reaction conditions |
The formation of new carbon-carbon bonds on the azetidine scaffold is a powerful strategy for the synthesis of complex molecules. Several methods have been developed to achieve this, often taking advantage of the unique reactivity of the strained ring.
One approach involves the generation of a radical at the C-3 position of the azetidine ring. For example, visible light photoredox catalysis can be used for the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids. nih.govdigitellinc.comresearchgate.net This method generates a tertiary benzylic azetidine radical, which can then react with activated alkenes to form new C-C bonds. nih.govdigitellinc.comresearchgate.net This strategy could be applicable to derivatives of this compound.
Another strategy involves the iron-catalyzed alkylation of 3-azetidinols with thiols, which proceeds through an azetidine carbocation intermediate. imperial.ac.ukacs.orgthieme-connect.com While this specific reaction forms a C-S bond, the intermediacy of a carbocation suggests that C-C bond formation with suitable carbon nucleophiles could also be possible.
Furthermore, palladium-catalyzed intramolecular amination of C(sp³)–H bonds has been shown to be an efficient method for the synthesis of azetidines. rsc.org While this is a ring-forming reaction, it highlights the possibility of using transition metal catalysis to functionalize C-H bonds on the azetidine ring, which could be extended to C-C bond formation.
The table below summarizes some modern methods for C-C bond formation on azetidine scaffolds:
| Method | Description | Key Intermediate |
| Photoredox Catalysis | Decarboxylative alkylation of azetidine-3-carboxylic acids. | Tertiary azetidinyl radical |
| Iron Catalysis | Alkylation of 3-azetidinols. | Azetidine carbocation |
| Palladium Catalysis | Intramolecular C-H amination. | Organopalladium species |
The C-3 position of the azetidine ring is a common site for functionalization and derivatization, allowing for the introduction of a wide range of substituents and the modulation of the molecule's properties. For a 3,3-disubstituted azetidine such as this compound, derivatization would involve the modification of one of the existing substituents or the replacement of a group at C-3.
A powerful method for introducing new functional groups at the C-3 position is through the use of azetidine sulfonyl fluorides (ASFs), which will be discussed in detail in section 3.4. This method allows for the generation of an azetidinyl carbocation at C-3, which can be trapped by a diverse array of nucleophiles. nih.govacs.orgdigitellinc.com
Additionally, the previously mentioned photoredox-catalyzed decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids provides a route to introduce alkyl groups at the C-3 position. nih.govdigitellinc.comresearchgate.net This method is particularly useful for creating sterically hindered C-C bonds.
The iron-catalyzed reaction of 3-azetidinols also offers a pathway for C-3 functionalization. imperial.ac.ukacs.orgthieme-connect.com By starting with a 3-hydroxy-3-methyl-azetidine derivative, it may be possible to introduce a trifluoromethyl group or other functionalities through nucleophilic substitution of the hydroxyl group.
These methods provide a versatile toolkit for the synthesis of a wide range of 3-substituted and 3,3-disubstituted azetidines, enabling the exploration of new chemical space and the development of novel compounds with potential applications in medicinal chemistry and materials science.
Reactivity of Azetidine Sulfonyl Fluorides (ASFs) in Defluorosulfonylation (deFS) Coupling
Azetidine sulfonyl fluorides (ASFs) have recently emerged as versatile reagents for the synthesis of 3,3-disubstituted azetidines through a defluorosulfonylation (deFS) coupling reaction. nih.govacs.orgdigitellinc.com This process involves the generation of a reactive azetidine carbocation intermediate, which can then be trapped by a wide range of nucleophiles. nih.govacs.orgdigitellinc.com
The deFS reaction is typically initiated by mild thermal activation of the ASF, leading to the loss of sulfur dioxide and fluoride to form the carbocation. nih.govacs.org This intermediate is highly electrophilic and reacts readily with various nucleophiles, allowing for the introduction of a diverse array of functional groups at the C-3 position of the azetidine ring.
The scope of nucleophiles that can be used in the deFS coupling is broad and includes primary and secondary amines, anilines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles. nih.govacs.org This versatility makes the deFS reaction a powerful tool for the late-stage functionalization of complex molecules and the rapid generation of libraries of novel azetidine derivatives.
Interestingly, the reactivity of ASFs can be tuned to favor either the deFS pathway or a Sulfur-Fluoride Exchange (SuFEx) reaction. nih.govdigitellinc.com The choice of solvent and the strength of the nucleophile can influence the reaction outcome, with anionic nucleophiles often favoring the SuFEx pathway. nih.govdigitellinc.com
The following table provides a summary of the scope of nucleophiles used in the deFS coupling of azetidine sulfonyl fluorides:
| Nucleophile Class | Example Nucleophiles | Product Type |
| Amines | Primary and secondary aliphatic amines, anilines | 3-Amino-3-substituted azetidines |
| N-Heterocycles | Azoles | 3-(Heterocyclyl)-3-substituted azetidines |
| Sulfur Nucleophiles | Sulfoximines | 3-(Sulfoximinyl)-3-substituted azetidines |
| Phosphorus Nucleophiles | Phosphites, phosphonates | 3-(Phosphonyl/phosphinoyl)-3-substituted azetidines |
This deFS coupling chemistry offers an attractive alternative to other methods for the synthesis of 3,3-disubstituted azetidines, such as those involving azabicyclo[1.1.0]butane (ABB) reagents. nih.govacs.org The mild reaction conditions and broad substrate scope of the deFS reaction make it a valuable addition to the synthetic chemist's toolbox.
Computational and Theoretical Investigations of Trifluoromethylated Azetidines
Mechanistic Elucidation of Synthetic Pathways
Computational chemistry, particularly quantum chemical calculations, serves as a powerful tool for elucidating the mechanisms of synthetic reactions. nih.govresearchgate.net For trifluoromethylated azetidines, synthetic routes often involve strain-release reactions of highly strained precursors like 2-(trifluoromethyl)‐1‐azabicyclo[1.1.0]butanes. nih.govresearchgate.net Theoretical modeling of these pathways would involve mapping the potential energy surface for the reaction of a corresponding bicyclobutane precursor with appropriate reagents.
Key computational steps would include:
Reactant and Product Optimization: Geometric optimization of all starting materials, intermediates, transition states, and products.
Transition State Searching: Locating the transition state structures connecting reactants to products. Common methods include quasi-Newton methods. researchgate.net
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state correctly connects the desired reactant and product minima on the potential energy surface. nih.gov
By applying these methods, researchers can predict the most likely reaction pathway, identify key intermediates, and understand the role of catalysts or reagents in facilitating the synthesis of the azetidine (B1206935) ring. For instance, computational models have been successfully used to predict which alkene-oxime pairs will react to form azetidines under photocatalytic conditions, moving beyond trial-and-error experimentation. thescience.dev
Quantum Chemical Calculations for Reaction Energetics and Transition States
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are essential for determining the energetics of a reaction, including activation barriers and reaction enthalpies. nih.govcuny.edu These calculations provide quantitative insight into reaction feasibility and kinetics.
For a hypothetical synthesis of 3-Methyl-3-(trifluoromethyl)azetidine, DFT calculations would be employed to compute the Gibbs free energy profile of the proposed reaction pathway.
Table 1: Representative Data from a Hypothetical DFT Calculation (B3LYP/6-31G(d)) for a Synthetic Step
| Species | Electronic Energy (Hartree) | Gibbs Free Energy (kcal/mol) | Relative Energy (kcal/mol) |
| Reactants | -550.12345 | 0.0 | 0.0 |
| Transition State | -550.08765 | 22.5 | +22.5 |
| Products | -550.14567 | -13.9 | -13.9 |
Note: Data is illustrative and not from actual calculations on this compound.
Conformational Analysis and Stereochemical Implications
The three-dimensional structure of the azetidine ring and its substituents profoundly influences its physical properties and biological activity. Computational methods are used to explore the conformational landscape and predict the most stable geometries.
The azetidine ring is a strained, four-membered heterocycle. The introduction of substituents, particularly bulky and electron-withdrawing groups like trifluoromethyl (CF3), significantly impacts its conformation. chim.it The CF3 group is comparable in size to an isopropyl group and its placement on the ring can increase ring strain. chim.itmdpi.com
Computational conformational analysis involves systematically rotating bonds and calculating the energy of each resulting conformer to identify low-energy structures. acs.orgacs.orgmdpi.com For this compound, the analysis would focus on the puckering of the azetidine ring and the rotational orientation of the methyl and trifluoromethyl groups. The presence of the CF3 group is expected to influence the ring-puckering barrier and the preferred dihedral angles, which can be compared to unsubstituted or monosubstituted azetidines.
When a synthetic pathway can lead to multiple stereoisomers, computational modeling can predict and explain the observed stereoselectivity. nih.gov For reactions involving the formation of a stereocenter at the C3 position of the azetidine ring, quantum chemical calculations can be used to model the transition states leading to each possible stereoisomer.
For example, in the palladium-catalyzed hydrogenolysis of certain 2-(trifluoromethyl)-1-azabicyclobutanes, the trifluoromethyl group has a pronounced effect on the stereochemical outcome of the reaction. nih.gov By calculating the activation energies for the transition states leading to the cis and trans products, one can predict the diastereomeric ratio (d.r.). A lower activation energy for one transition state over the other implies that the corresponding product will be formed preferentially. DFT studies have shown that steric and electronic interactions in the transition state are key determinants of stereoselectivity. nih.gov
Structure-Reactivity Relationships from Theoretical Perspectives
Theoretical calculations provide descriptors that help establish relationships between a molecule's structure and its reactivity. For trifluoromethylated azetidines, these relationships are crucial for predicting their behavior in further chemical transformations or biological interactions.
Key theoretical descriptors include:
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate a molecule's ability to act as an electron donor or acceptor, respectively. The electron-withdrawing nature of the CF3 group is expected to lower the energy of both the HOMO and LUMO. mdpi.com
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The fluorine atoms of the CF3 group create a region of negative potential, while the adjacent carbon becomes more electrophilic.
Calculated pKa: The basicity of the azetidine nitrogen is a key property. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the basicity of the nitrogen atom, a factor that can be quantified through computational pKa prediction models. nih.gov
By analyzing these descriptors, a theoretical framework can be built to understand how the presence of the 3-methyl and 3-trifluoromethyl groups modulates the reactivity of the azetidine scaffold, guiding its application in medicinal chemistry and materials science. nih.govnih.govjmchemsci.com
Advanced Applications of 3 Methyl 3 Trifluoromethyl Azetidine and Its Derivatives As Versatile Chemical Building Blocks
Strategic Role in Multi-Step Organic Synthesis
3-Methyl-3-(trifluoromethyl)azetidine and its derivatives serve as pivotal intermediates in multi-step organic synthesis, primarily owing to the unique reactivity conferred by the strained four-membered ring and the potent electron-withdrawing nature of the trifluoromethyl group. rsc.orgacs.org The azetidine (B1206935) ring is stable under many conditions but can undergo selective ring-opening reactions when activated, providing a reliable method for introducing functionalized acyclic amine structures. nih.gov
The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the nitrogen atom, a factor that must be considered when planning synthetic routes. ugent.be For instance, the formation of the azetidine ring often requires strong bases like lithium hexamethyldisilazide (LiHMDS) to facilitate intramolecular cyclization of γ-haloamine precursors. acs.org
Once formed, the N-substituted this compound can be activated towards nucleophilic attack. This activation is typically achieved through N-protonation with strong acids, N-acylation, or N-alkylation to form a reactive azetidinium salt. nih.govugent.be The subsequent ring-opening is generally regioselective, with the nucleophile attacking the less sterically hindered carbon atom. ugent.be This predictable reactivity allows for the strategic installation of various functional groups, making these azetidines valuable synthons for complex target molecules.
A notable synthetic strategy involves the cascade trifluoromethylation/cyclization of N-allyl ynamides, which provides access to azetidine-fused tricyclic compounds in a single step under mild conditions. rsc.org This represents a novel approach to constructing complex azetidine-containing scaffolds from readily available starting materials.
Precursors for the Construction of Fluorinated Acyclic and Complex Heterocyclic Systems
The inherent ring strain of the azetidine core in this compound makes it an excellent precursor for a variety of more complex molecular architectures. Through controlled ring-opening and ring-expansion reactions, a diverse range of fluorinated acyclic and heterocyclic systems can be accessed.
Ring-Opening Reactions:
The regioselective ring-opening of activated 3-methyl-3-(trifluoromethyl)azetidines provides a direct route to functionalized α-(trifluoromethyl)amines. acs.org For example, treatment with strong acids like hydrochloric acid or hydrobromic acid leads to the formation of the corresponding γ-haloamines. ugent.be This transformation is a powerful tool for introducing a trifluoromethylated amine moiety into a larger molecule.
| Reactant/Conditions | Product Type | Reference |
| Concentrated HCl or HBr, heat | γ-Haloamine | ugent.be |
| Acetyl chloride or Methyl chloroformate | N-Acyl-γ-chloroamine | ugent.be |
| Nucleophiles (e.g., halides, thiols) with N-alkylation | α-(Trifluoromethyl)amines | acs.orgugent.be |
Ring-Expansion and Transformation Reactions:
Beyond simple ring-opening, trifluoromethylated azetidines can serve as precursors to larger heterocyclic systems. For instance, N-acylated azetidines, formed by reaction with chloroformates, can undergo ring closure upon heating to yield interesting structures like CF3-substituted 1,3-oxazinan-2-ones. ugent.be Furthermore, strain-release reactions of related azabicyclo[1.1.0]butanes, which can be seen as precursors to trifluoromethylated azetidines, have been shown to yield a variety of substituted azetidines that can be further elaborated into more complex heterocyclic systems. nih.govresearchgate.net These transformations highlight the utility of the strained four-membered ring as a latent reactive functional group for constructing larger, more complex fluorinated heterocycles. researchgate.net
Design and Incorporation into Novel Molecular Scaffolds
The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of novel bioactive molecules. nih.gov Its incorporation can significantly impact the physicochemical properties of a parent molecule, often leading to improved metabolic stability, membrane permeability, and binding affinity. mdpi.com
Spirocyclic Scaffolds:
A particularly promising area of application is the synthesis of spirocyclic compounds, where the azetidine ring is fused to another ring system at a single carbon atom. enamine.net These spirocyclic azetidines possess a well-defined three-dimensional geometry, which is highly desirable for exploring new chemical space in drug discovery. mdpi.comresearchgate.net The synthesis of such compounds can be achieved through multi-step sequences starting from common cyclic carboxylic acids, involving the formation of an azetidinone followed by reduction. nih.gov The resulting spirocyclic azetidines can act as bioisosteres for more common saturated heterocycles like morpholine (B109124) or piperazine, offering a novel and patent-free avenue for drug design. nih.gov For instance, the synthesis of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivatives has been reported, demonstrating the feasibility of constructing complex spirocyclic systems containing the azetidine motif. mdpi.com
| Spirocycle Type | Synthetic Precursor | Potential Application | References |
| Azaspiro[3.3]heptanes | Titanacyclobutanes | Medicinal Chemistry | nih.gov |
| Spiro[azetidine-3,5′-furo[3,4-d]pyrimidines] | Substituted azetidines | Antibacterial agents | mdpi.com |
| General Spirocyclic Azetidines | Cyclic carboxylic acids | Drug discovery, Bioisosteres | researchgate.netnih.govnih.gov |
The challenging preparation of azetidine derivatives has historically limited their use. nih.gov However, new synthetic strategies, such as those leveraging titanacyclobutanes, are providing more modular and efficient access to 3-substituted and spirocyclic azetidines, further expanding their potential in the design of novel molecular scaffolds. nih.gov
Development of Unique Fluorine-Containing Chemotypes
The development of novel chemotypes is a critical endeavor in modern drug discovery, aiming to move beyond the limitations of existing molecular frameworks. This compound and its derivatives are instrumental in the creation of unique fluorine-containing chemotypes that "escape from flatland," a term used to describe the move towards more three-dimensional molecular structures. mdpi.comresearchgate.net
The trifluoromethyl group itself is a key contributor to the uniqueness of these chemotypes. It is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets. mdpi.com Its presence often leads to increased metabolic stability due to the strength of the C-F bond. mdpi.com
By combining the trifluoromethyl group with the strained, non-planar azetidine ring, chemists can create building blocks with distinct properties. These building blocks can be used to synthesize libraries of novel compounds for high-throughput screening. The development of synthetic methods to produce a variety of substituted trifluoromethylated azetidines is crucial for expanding the diversity of these chemotypes. nih.govresearchgate.net For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) provides access to a range of diversely substituted 2-(trifluoromethyl)azetidines, which are valuable precursors for novel fluorinated molecules. nih.govresearchgate.net
The strategic use of these building blocks allows for the fine-tuning of molecular properties, leading to the development of compounds with improved pharmacological profiles. The unique combination of fluorine's electronic effects and the conformational constraints of the azetidine ring offers a powerful strategy for the design of next-generation therapeutics and advanced materials.
Q & A
Basic: What are the standard synthetic routes for preparing 3-methyl-3-(trifluoromethyl)azetidine, and what analytical techniques are essential for confirming its structural integrity?
Answer:
The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing azetidine scaffolds. A common approach includes the use of trifluoromethylation agents under controlled conditions. For example, tetrachloromonospirocyclotriphosphazenes and diamines have been employed in analogous azetidine syntheses, where triethylamine (Et₃N) in tetrahydrofuran (THF) facilitates deprotonation and reaction progression . Post-synthesis, structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments.
- X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles .
- Mass Spectrometry (MS) : To confirm molecular weight and purity.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Safety protocols align with guidelines for reactive azetidine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as azetidines may exhibit acute toxicity .
- Storage : Keep in sealed containers under inert atmosphere (e.g., nitrogen) in cool, dry environments to prevent degradation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
Advanced: How can computational chemistry tools predict the reactivity and stability of this compound in novel reaction environments?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) are pivotal for:
- Reaction Pathway Exploration : Identifying transition states and intermediates in trifluoromethyl group reactions .
- Thermodynamic Stability : Calculating Gibbs free energy changes to predict favorable reaction conditions .
- Solvent Effects : Simulating polarity and solvation effects using software like Gaussian or ORCA .
For instance, ICReDD’s methodology integrates computational predictions with experimental validation, reducing trial-and-error approaches by >50% .
Advanced: What methodological approaches resolve discrepancies between experimental and computational data for this compound reaction mechanisms?
Answer:
Discrepancies arise from incomplete models or unaccounted experimental variables. Mitigation strategies include:
- Sensitivity Analysis : Varying computational parameters (e.g., basis sets, solvation models) to assess robustness .
- Factorial Design : Systematically testing variables (e.g., temperature, catalyst loading) to identify dominant factors .
- Feedback Loops : Using experimental data (e.g., NMR kinetics) to refine computational models iteratively .
For example, adjusting DFT-derived activation energies using experimentally observed rate constants improves mechanistic accuracy .
Basic: What are the primary applications of this compound in medicinal chemistry, and how are its biological activities assessed?
Answer:
This compound is a versatile scaffold in:
- Drug Discovery : As a rigid, polar motif to enhance target binding (e.g., kinase inhibitors) .
- Chemical Probes : To study enzyme-substrate interactions via fluorinated tagging .
Biological assessment involves: - In Vitro Assays : Testing against cell lines or purified proteins (e.g., IC₅₀ determination).
- Metabolic Stability Studies : Using liver microsomes to evaluate pharmacokinetic properties .
Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
Answer:
Factorial design systematically evaluates variables (e.g., temperature, reagent ratio) to maximize yield and selectivity:
- Full Factorial Design : Tests all variable combinations (e.g., 2³ design for three factors) .
- Response Surface Methodology (RSM) : Models nonlinear relationships between variables and outputs .
For example, optimizing a Buchwald-Hartwig amination of azetidine derivatives might involve varying Pd catalyst loadings, ligands, and solvent ratios to identify Pareto-optimal conditions .
Advanced: How does the trifluoromethyl group influence the electronic and steric properties of this compound in catalysis?
Answer:
The -CF₃ group:
- Electron-Withdrawing Effects : Reduces electron density at the azetidine nitrogen, altering nucleophilicity .
- Steric Hindrance : The bulky CF₃ group restricts conformational flexibility, favoring specific transition states .
Computational studies (e.g., Natural Bond Orbital analysis) quantify these effects, guiding catalyst design for asymmetric synthesis .
Basic: What are the challenges in purifying this compound, and what techniques are effective?
Answer:
Challenges include volatility and sensitivity to moisture. Effective methods:
- Column Chromatography : Using silica gel with hexane/ethyl acetate gradients .
- Distillation : Under reduced pressure to prevent thermal decomposition .
- Recrystallization : From nonpolar solvents (e.g., hexane) to remove polar impurities .
Advanced: How can machine learning accelerate the discovery of novel this compound derivatives?
Answer:
Machine learning (ML) models trained on reaction databases can:
- Predict Reaction Outcomes : Using descriptors like atomic charges and bond dissociation energies .
- Optimize Synthetic Routes : Recommending reagent combinations and conditions via reinforcement learning .
For instance, ML-driven virtual screening identified azetidine-based protease inhibitors with >80% hit rates in validation studies .
Basic: What spectroscopic "red flags" indicate degradation or impurities in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
